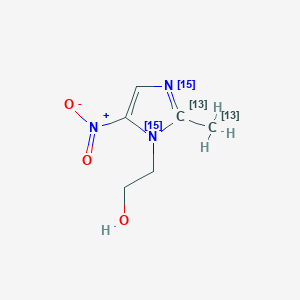

![molecular formula 13CC7H1515NO6 B602565 N-acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-40-7](/img/structure/B602565.png)

N-acetyl-D-[1-13C;15N]glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and plays a significant role in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . GlcNAc is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Synthesis Analysis

N-acetylglucosamine can be produced by the process of acid hydrolysis of chitin, a linear polymer of GlcNAc extracted from the shells of shrimp or crab . Furthermore, natural glucosamine exists in the fluids surrounding your joints and can also be found in your bones, bone marrow, and in some species of fungi . There are also synthetic forms of N-acetylglucosamine .Molecular Structure Analysis

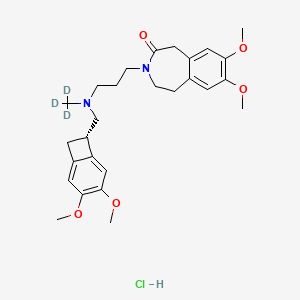

The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .Chemical Reactions Analysis

N-acetyl-D-glucosamine has been found to potentially bind to both SARS-CoV-2 proteins and antibodies based on predictive modelling work . This suggests that N-acetyl-D-glucosamine holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .Physical And Chemical Properties Analysis

The chemical formula of N-acetyl-D-glucosamine is C8H15NO6 . The average molecular weight is 221.2078 and the monoisotopic mass is 221.089937217 .Applications De Recherche Scientifique

Molecular Mechanisms and Biomedical Applications : N-acetyl-D-glucosamine is involved in several molecular mechanisms due to its presence in glycoproteins, proteoglycans, and glycosaminoglycans. It has shown potential in treating osteoarthritis symptoms and possesses antioxidant and anti-inflammatory activities. The modulation of inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway, highlights its potential in treating cardiovascular diseases, neurological deficits, skin disorders, and even cancer (Razieh Dalirfardouei, G. Karimi, & K. Jamialahmadi, 2016).

Enzymatic Production and Biotechnological Applications : Enzymatic processes involving N-acetyl-D-glucosamine have been explored for sustainable and efficient production methods. The use of β-N-acetylhexosaminidase from Streptomyces alfalfae, for instance, has been shown to convert chitooligosaccharides and colloidal chitin into N-acetyl-D-glucosamine, demonstrating its potential in medical, agricultural, and food industries (C. Lv et al., 2019).

Solid-State NMR Applications : The specific labeling of N-acetyl-D-glucosamine with 13C and 15N isotopes provides a powerful tool for solid-state NMR studies, particularly in understanding the structural properties of carbohydrates. Such isotopic labeling allows for detailed analysis of the anomeric effects in amino monosaccharides, which is valuable for structural determinations in glycopeptides and glycolipids (D. Tzou, 2005).

Bioconversion and Enzymatic Hydrolysis : Research into the enzymatic conversion of chitin to N-acetyl-D-glucosamine using specific chitinases and N-acetylglucosaminidases demonstrates the potential for bioconversion processes in producing this valuable monosaccharide. Such methods are seen as eco-friendly alternatives to chemical hydrolysis, with applications in producing GlcNAc from non-animal sources, beneficial for consumers with crustacean allergies and those following vegan diets (Flávio Augusto Cardozo et al., 2017; 2019).

Biomedical and Pharmacological Research : Studies have shown that N-acetyl-D-glucosamine has immunosuppressive effects, opening up potential applications in treating autoimmune diseases and in transplant medicine. Its ability to suppress the activation of T-lymphoblasts and dendritic cells, as well as prolong allogeneic cardiac allograft survival, underscores its potential as an immunosuppressive agent (Linlin Ma et al., 2002).

Safety And Hazards

While there are no major known side effects of glucosamine sulfate and glucosamine hydrochloride, which have been used for the treatment of osteoarthritis for more than 30 years , there is a theoretical concern that exogenous glucosamine might induce insulin resistance in insulin-sensitive tissues .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-YQZAXUNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-D-[1-13C;15N]glucosamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.